10-Undecenyldimethylchlorosilane

Description

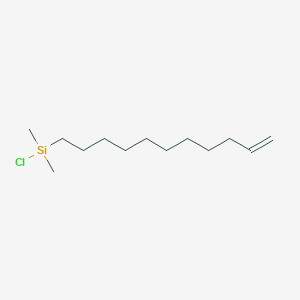

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

chloro-dimethyl-undec-10-enylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27ClSi/c1-4-5-6-7-8-9-10-11-12-13-15(2,3)14/h4H,1,5-13H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJHIBRYCOZUBLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCCCCCCCCC=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40622760 | |

| Record name | Chloro(dimethyl)(undec-10-en-1-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18406-97-8 | |

| Record name | Chloro(dimethyl)(undec-10-en-1-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Alkene Group Reactivity:the Terminal Double Bond is Relatively Stable Under the Conditions Used for Silylation but Can Be Activated to Participate in a Different Set of Reactions. As Discussed, It Readily Undergoes Hydrosilylation in the Presence of a Platinum Catalystmdpi.comor Participates in Free Radical Thiol Ene Additions Upon Photo Initiation.acs.orgit Can Also Be Targeted by Other Alkene Reactions, Such As Epoxidation or Dihydroxylation, if Desired.

Selective Transformations: The ability to perform selective transformations stems from the orthogonal nature of the reactivities of the two groups. One can first exploit the reactivity of the chlorosilyl group to anchor the molecule to a substrate. This reaction is typically performed in the dark and in the absence of a hydrosilylation catalyst, leaving the terminal alkene untouched. Following this immobilization and removal of any excess reagent, the now surface-bound alkene can be targeted in a second, independent step. For example, a thiol-containing molecule can be grafted onto the surface via the photo-initiated thiol-ene reaction without disturbing the underlying Si-O linkage to the substrate. nih.gov This stepwise approach allows for the construction of complex, layered surface architectures with precisely controlled chemical functionality.

Chemical Reactivity and Derivatization of 10 Undecenyldimethylchlorosilane

Reactions Involving the Silicon-Chlorine Bond

The silicon-chlorine (Si-Cl) bond in 10-undecenyldimethylchlorosilane is highly susceptible to attack by nucleophiles. The significant difference in electronegativity between silicon (1.90) and chlorine (3.16) renders the silicon atom highly electrophilic, making it the primary site for nucleophilic substitution reactions.

Nucleophilic Substitution Reactions at Silicon

The primary reaction pathway involving the Si-Cl bond is nucleophilic substitution. A diverse range of nucleophiles can displace the chloride ion. This reaction is fundamental to the use of chlorosilanes as coupling agents and for surface modification. The general mechanism involves the attack of a nucleophile on the electron-deficient silicon atom, leading to the formation of a new bond and the expulsion of the chloride leaving group.

A prominent application of this reactivity is the formation of self-assembled monolayers (SAMs) on hydroxylated surfaces, such as silicon wafers (SiO₂/Si), glass, and other metal oxides. The surface hydroxyl groups (-OH) act as nucleophiles, attacking the Si-Cl bond of this compound to form a stable, covalent silicon-oxygen bond that anchors the molecule to the surface. This process results in a surface functionalized with terminal alkene groups, ready for further modification.

Formation of Organosilicon Ethers and Esters

When alcohols (R'-OH) or carboxylates (R'COO⁻) are used as nucleophiles, organosilicon ethers (siloxy ethers) or esters are formed, respectively. In the reaction with an alcohol, the alcohol's oxygen atom attacks the silicon center of this compound. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

The resulting products are 10-undecenyldimethylsilyl ethers. Similarly, reaction with a silver carboxylate or a carboxylic acid in the presence of a base yields a 10-undecenyldimethylsilyl ester. These reactions effectively cap the reactive chlorosilane with a new functional group while preserving the terminal alkene for other transformations.

Table 1: Nucleophilic Substitution Reactions at Silicon

| Nucleophile (Nu-H) | Reagent/Conditions | Product |

|---|---|---|

| Water (H₂O) | Ambient conditions | (10-Undecenyl)dimethylsilanol |

| Methanol (CH₃OH) | Base (e.g., Pyridine) | (10-Undecenyl)methoxydimethylsilane |

| Hydroxylated Surface | Anhydrous solvent (e.g., Toluene) | Surface-bound monolayer |

Condensation Reactions for Siloxane Formation

The hydrolysis of this compound is the initial step toward forming siloxanes. The Si-Cl bond readily reacts with water in a vigorous, often exothermic, hydrolysis reaction to produce the corresponding silanol (B1196071), (10-undecenyl)dimethylsilanol, and hydrochloric acid. mdpi.com This reaction is analogous to the well-documented hydrolysis of other chlorosilanes like silicon tetrachloride. mdpi.com

The newly formed silanol is often unstable and can undergo self-condensation or co-condensation with other silanols. In this process, two silanol molecules react to form a disiloxane, characterized by a stable silicon-oxygen-silicon (Si-O-Si) linkage, with the elimination of a water molecule. This condensation reaction, when starting from (10-undecenyl)dimethylsilanol, yields 1,1,3,3-tetramethyl-1,3-bis(10-undecenyl)disiloxane. This dimerization is a foundational step in the synthesis of more complex silicone polymers and materials.

Reactions Involving the Terminal Alkene Moiety

The terminal undecenyl group (C₁₁H₂₁) provides a second site for a wide array of chemical modifications, primarily through addition reactions across the carbon-carbon double bond. These reactions leave the dimethylsilyl portion of the molecule intact.

Hydroboration-Oxidation Reactions

Hydroboration-oxidation is a two-step reaction sequence that converts the terminal alkene of this compound or its derivatives into a primary alcohol. This process is highly valued for its anti-Markovnikov regioselectivity, meaning the hydroxyl group adds to the terminal carbon atom of the original double bond.

In the first step, a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), adds across the double bond. The boron atom attaches to the terminal carbon (C11), and a hydride attaches to the adjacent carbon (C10). This organoborane intermediate is then oxidized in the second step, typically using hydrogen peroxide (H₂O₂) and a base like sodium hydroxide (B78521) (NaOH). The oxidation cleaves the carbon-boron bond and replaces it with a hydroxyl group, yielding an 11-hydroxyundecyl-functionalized silane (B1218182). This transformation is particularly useful for converting alkene-terminated surfaces into hydrophilic, alcohol-terminated surfaces.

Radical Addition Reactions

The terminal double bond is an excellent substrate for free-radical addition reactions. These reactions are typically initiated by heat, UV light, or a chemical radical initiator and proceed via an anti-Markovnikov addition pathway.

A classic example is the radical addition of hydrogen bromide (HBr) in the presence of peroxides (ROOR). The peroxide initiates the formation of a bromine radical (Br•), which then adds to the terminal carbon of the alkene. rsc.orgnsf.govresearchgate.netresearchgate.netfrontiersin.org This generates a more stable secondary carbon radical at the C10 position, which subsequently abstracts a hydrogen atom from another molecule of HBr to form the final product, (11-bromoundecyl)dimethylchlorosilane, and propagates the radical chain. rsc.orgnsf.govresearchgate.net

Another powerful radical addition is the thiol-ene reaction, where a thiol (R'-SH) adds across the double bond. rsc.orgyoutube.com This reaction is known for its high efficiency and orthogonality, often referred to as a "click" reaction. youtube.com Initiated by light or a radical initiator, a thiyl radical (R'-S•) adds to the terminal carbon, and the resulting carbon radical abstracts a hydrogen from another thiol molecule. This reaction is widely used to attach a vast array of thiol-containing molecules, including biomolecules, to alkene-functionalized surfaces. youtube.com

Table 2: Addition Reactions at the Terminal Alkene

| Reaction | Reagents/Conditions | Product Functional Group |

|---|---|---|

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Primary Alcohol (-CH₂OH) |

| Radical Addition of HBr | HBr, Peroxide (ROOR) | Terminal Bromide (-CH₂Br) |

| Thiol-Ene Reaction | R'-SH, UV light or Initiator | Thioether (-S-R') |

Polymerization Pathways (e.g., Addition Polymerization, Ring-Opening Metathesis Polymerization)

The bifunctional nature of this compound, possessing both a terminal alkene and a reactive chlorosilyl group, allows it to participate in various polymerization strategies. The primary mechanism is addition polymerization, where monomer units bond without the loss of atoms. wikipedia.org

One of the most significant addition polymerization pathways for this molecule is hydrosilylation . This reaction involves the addition of a silicon-hydrogen bond across the unsaturated carbon-carbon double bond of the undecenyl group. mdpi.commdpi.com In a polymerization context, this compound can act as a monomer that reacts with a molecule containing at least two Si-H groups (a crosslinker) or with a growing polymer chain that has Si-H termini. This process is typically catalyzed by transition metal complexes, most notably platinum-based catalysts like Karstedt's catalyst or Speier's catalyst, which enable high efficiency and selectivity. mdpi.com The reaction proceeds via an anti-Markovnikov addition, leading to the formation of a stable carbon-silicon bond and extending the polymer chain. mdpi.com This method is fundamental in the curing of silicone polymers and the synthesis of poly(carbosilane)s. mdpi.commdpi.com

While Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for polymerizing cyclic olefins, this compound, as a linear alkene, does not directly undergo ROMP as a monomer. researchgate.netacs.org However, its utility in the context of ROMP is significant. It can be used as a chain-terminating agent or, more commonly, as a functionalizing agent. For instance, the chlorosilyl group can be used to anchor the molecule to a surface or another polymer backbone, after which the pendant undecenyl group is available to participate in cross-linking reactions with polymers synthesized via ROMP, such as those derived from norbornene. mdpi.com This creates a hybrid material that combines the properties of the ROMP polymer with the functionality imparted by the silane.

Click Chemistry Applications of the Alkene Functionality

The terminal alkene (ene) functionality of this compound makes it an ideal substrate for "click" chemistry, a class of reactions known for their high efficiency, reliability, and biocompatibility. rsc.orgnih.gov The most prominent click reaction involving this group is the thiol-ene reaction . wikipedia.org

The thiol-ene reaction is a photo-initiated radical addition of a thiol (R-SH) to the terminal alkene. wikipedia.orgacs.org This reaction proceeds rapidly under mild conditions, often using a low-power UV light source in the presence of a photoinitiator, and is not inhibited by oxygen, which is a significant advantage over many other radical polymerizations. nih.govrsc.org The process is highly efficient, often resulting in near-quantitative yields with minimal byproducts. acs.org

This chemistry is exceptionally useful for surface modification. rsc.orgnih.gov First, the this compound can be immobilized onto a substrate (e.g., silica (B1680970), metal oxides) via the reaction of its chlorosilyl group with surface hydroxyl groups. This creates a surface densely functionalized with terminal alkene groups. Subsequently, a wide array of thiol-containing molecules (hydrophilic polymers, hydrophobic compounds, biomolecules) can be "clicked" onto this surface with spatial and temporal control, allowing for the precise engineering of surface properties like wettability, biocompatibility, and chemical resistance. nih.govacs.orgnih.gov

| Reaction Type | Reactants | Catalyst/Initiator | Typical Conditions | Outcome |

| Hydrosilylation Polymerization | This compound, Dihydrosilane Crosslinker | Platinum Complex (e.g., Karstedt's) | Room Temperature to mild heat | Cross-linked Polysiloxane Network |

| Surface Grafting | This compound, Hydroxylated Surface (e.g., SiO₂) | None (spontaneous) | Anhydrous solvent, Room Temp. | Alkene-functionalized surface |

| Thiol-Ene "Click" Reaction | Alkene-functionalized surface, Multifunctional Thiol | Photoinitiator (e.g., DMPA) | UV Irradiation (e.g., 365 nm), Room Temp. | Covalently patterned surface |

This table provides representative examples of reaction conditions. Specific parameters may vary based on the substrate and desired outcome.

Dual Functional Group Reactivity and Selective Transformations

The synthetic utility of this compound is rooted in the distinct reactivity of its two functional groups: the dimethylchlorosilyl head and the terminal undecenyl tail. This dual reactivity allows for selective, stepwise transformations, making it a valuable bifunctional linker and surface modification agent. rsc.org

Spectroscopic and Microscopic Characterization of 10 Undecenyldimethylchlorosilane and Its Derivatives

Vibrational Spectroscopy Techniques

Vibrational spectroscopy is a cornerstone for identifying functional groups and probing the molecular structure of 10-undecenyldimethylchlorosilane.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by the molecule, exciting molecular vibrations. The resulting spectrum provides a unique fingerprint based on the functional groups present. For this compound, characteristic absorption bands are expected for the terminal alkene, the long alkyl chain, and the dimethylchlorosilyl headgroup.

Key vibrational modes for this compound include:

Vinyl Group: The C=C stretching vibration typically appears around 1641 cm⁻¹. The =C-H stretching of the vinyl group is observed at higher frequencies, generally above 3000 cm⁻¹. Out-of-plane =C-H bending vibrations give rise to distinct bands, often near 910 cm⁻¹ and 990 cm⁻¹.

Alkyl Chain: The CH₂ groups of the long undecenyl chain produce strong symmetric and asymmetric stretching vibrations in the 2850-2930 cm⁻¹ region. Scissoring (bending) vibrations for CH₂ are found near 1465 cm⁻¹.

Silyl (B83357) Group: The Si-CH₃ groups show a characteristic symmetric deformation (umbrella mode) around 1250 cm⁻¹. The Si-Cl stretching vibration is typically observed in the lower frequency region of the mid-infrared spectrum, often between 450 and 650 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Vinyl (C=CH₂) | C=C Stretch | ~1641 |

| Vinyl (=C-H) | C-H Stretch | >3000 |

| Vinyl (=C-H) | C-H Out-of-Plane Bend | ~910, ~990 |

| Alkyl (CH₂) | C-H Asymmetric/Symmetric Stretch | 2850 - 2930 |

| Alkyl (CH₂) | Scissoring (Bend) | ~1465 |

| Silyl (Si-CH₃) | Symmetric Deformation | ~1250 |

| Silyl (Si-Cl) | Si-Cl Stretch | 450 - 650 |

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is complementary to FTIR. It is particularly sensitive to non-polar bonds, making it an excellent tool for studying the C=C bond of the terminal alkene and the Si-C bonds.

In a standard Raman spectrum of this compound, the most prominent peak is often the C=C stretch around 1641 cm⁻¹. The Si-C stretching vibrations are also readily observable.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique used to study molecules adsorbed on nanostructured metal surfaces, such as gold or silver. rsc.orgnih.govhmdb.ca SERS is particularly valuable for characterizing self-assembled monolayers (SAMs) derived from this compound. The enhancement of the Raman signal by plasmonic nanostructures allows for the detection of trace amounts of material and provides information on molecular orientation at the surface. youtube.comnih.govyoutube.com When this compound forms a SAM on a SERS-active substrate, the intensity of certain vibrational modes can be selectively enhanced depending on their proximity and orientation relative to the metal surface. researchgate.net For instance, vibrations associated with the silyl anchoring group might be more enhanced than those of the terminal vinyl group if the molecule is oriented perpendicular to the surface.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Vinyl (C=C) | Stretch | ~1641 |

| Alkyl (CH₂) | Twist/Wag | 1200 - 1400 |

| Alkyl (CH₂) | C-C Stretch | 1060 - 1140 |

| Silyl (Si-C) | Stretch | 600 - 800 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed chemical structure of this compound by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms within the molecule. The spectrum of this compound can be predicted based on the analysis of its constituent parts, such as the undecenyl chain found in related molecules like 10-undecen-1-ol (B85765) and 10-undecenoyl chloride. chemicalbook.comchemicalbook.com

Vinyl Protons: The protons on the terminal double bond are the most deshielded of the hydrocarbon protons, appearing as a complex multiplet between 4.9 and 5.9 ppm. The proton on the internal carbon of the double bond (C10) typically resonates further downfield (~5.8 ppm) than the two terminal protons (~4.9-5.0 ppm).

Allylic Protons: The two protons on the carbon adjacent to the double bond (C9) appear as a multiplet around 2.04 ppm.

Alkyl Chain Protons: The protons of the long -(CH₂)₇- chain form a large, broad signal centered around 1.2-1.4 ppm.

Silyl-Adjacent Protons: The protons on the carbon alpha to the silicon atom are expected to be slightly shifted compared to a standard alkyl chain, appearing as a triplet around 0.7-0.9 ppm.

Si-Methyl Protons: The six protons of the two methyl groups attached to the silicon atom are highly shielded and give rise to a sharp singlet at a very upfield position, typically around 0.1-0.4 ppm.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Si-CH₃ | ~0.1 - 0.4 | Singlet | 6H |

| Si-CH₂- | ~0.7 - 0.9 | Triplet | 2H |

| -(CH₂)₇- | ~1.2 - 1.4 | Multiplet | 14H |

| =C-CH₂- | ~2.04 | Multiplet | 2H |

| H₂C=C- | ~4.9 - 5.0 | Multiplet | 2H |

| -HC=C- | ~5.8 | Multiplet | 1H |

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom. Data from related undecenyl compounds, such as 10-undecenoyl chloride, can be used to predict the spectrum. chemicalbook.com

Vinyl Carbons: The terminal vinyl carbon (=CH₂) is expected around 114 ppm, while the internal vinyl carbon (-CH=) is more deshielded, appearing near 139 ppm.

Alkyl Chain Carbons: The carbons of the long alkyl chain resonate in the range of 22-34 ppm.

Silyl-Adjacent Carbon: The carbon directly bonded to the silicon atom (C1) is found upfield, typically in the range of 15-20 ppm.

Si-Methyl Carbons: The carbons of the dimethylsilyl group are the most shielded, appearing at very low chemical shifts, often between 0 and 5 ppm.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Si-CH₃ | ~0 - 5 |

| Si-CH₂- (C1) | ~15 - 20 |

| -(CH₂)₇- (C2-C8) | ~22 - 34 |

| =C-CH₂- (C9) | ~33 - 34 |

| H₂C=C- (C11) | ~114 |

| -HC=C- (C10) | ~139 |

²⁹Si NMR is a specialized technique that directly probes the silicon atom's chemical environment. Although ²⁹Si has a low natural abundance (4.7%) and lower sensitivity compared to ¹H, it provides invaluable information about the substitution pattern at the silicon center. unige.chhuji.ac.il The chemical shift range for ²⁹Si is very wide, making it highly sensitive to the nature of the substituents. pascal-man.com

For an alkyldimethylchlorosilane, the silicon nucleus is in a specific chemical environment defined by two methyl groups, one long alkyl chain, and one chlorine atom. The presence of the electronegative chlorine atom causes a significant downfield shift compared to a tetra-alkylsilane (like TMS, which is the reference at 0 ppm). The chemical shift for this compound is expected to be in the range typical for R(CH₃)₂SiCl compounds. Based on data for similar structures, the ²⁹Si chemical shift is predicted to be in the +30 to +35 ppm range. rsc.org This distinct chemical shift confirms the presence of the chlorosilyl headgroup.

| Silicon Nucleus | Substituents | Expected Chemical Shift (δ, ppm) |

| ²⁹Si | -(CH₂)₁₀CH=CH₂, -CH₃, -CH₃, -Cl | +30 to +35 |

Mass Spectrometry (MS) for Molecular Structure Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by measuring the mass-to-charge ratio of their ions. In the context of this compound and its derivatives, MS is instrumental in confirming the identity of the molecule and its fragments, as well as in analyzing the products of its reactions.

Silylation, the process of introducing a silyl group into a molecule, is a common derivatization technique in mass spectrometry. researchgate.net It is employed to increase the volatility, thermal stability, and chromatographic mobility of polar and unstable organic compounds, making them amenable to analysis by methods like Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.net The mass spectra of silyl derivatives provide crucial information for structure determination and quantification. researchgate.net

Various ionization techniques can be employed in the mass spectrometric analysis of silanes. Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing larger molecules and is often coupled with liquid chromatography (LC-MS). lcms.cz For more volatile silane (B1218182) compounds, electron ionization (EI) is a common method, although it can lead to extensive fragmentation. acs.org The fragmentation patterns observed in the mass spectrum are like a fingerprint for the molecule, allowing for detailed structural analysis.

Recent advancements in high-resolution mass spectrometry, such as Fourier Transform Ion Cyclotron Resonance (FTICR) and Orbitrap-based mass spectrometers, provide highly accurate mass measurements. mdpi.com This level of precision is critical for distinguishing between isobaric species and for the detailed characterization of complex mixtures containing silane derivatives. mdpi.com Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS have also been utilized, particularly for analyzing surfaces functionalized with silanes, as they can provide information about the surface chemistry. nih.gov

It is important to note that the mass spectra of some organosilicon compounds can exhibit unexpected ion peaks due to gas-phase reactions with residual water in the mass spectrometer. researchgate.net These reactions can complicate spectral interpretation, and an understanding of these processes is necessary for accurate data analysis. researchgate.net

A summary of common mass spectrometry techniques and their applications for silane analysis is presented in the table below.

| Technique | Ionization Method | Typical Application | Information Obtained |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Electron Ionization (EI) | Analysis of volatile silane derivatives | Molecular weight, fragmentation patterns, structural elucidation |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Electrospray Ionization (ESI) | Analysis of less volatile or larger silane derivatives and reaction products | Molecular weight, structural information of intact molecules |

| Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS | MALDI | Analysis of surfaces functionalized with silanes | Surface chemistry, presence of specific silane molecules |

| High-Resolution Mass Spectrometry (FTICR, Orbitrap) | Various | Detailed analysis of complex mixtures, accurate mass determination | Precise molecular formula, identification of isobaric species |

Electron Microscopy for Morphological Analysis

Electron microscopy techniques are indispensable for visualizing the morphology and structure of materials at the micro- and nanoscale. For surfaces and materials derived from this compound, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) offer complementary information.

Transmission Electron Microscopy (TEM) offers higher resolution imaging compared to SEM and is used to investigate the internal structure of materials. For nanoparticles or thin films functionalized with this compound derivatives, TEM can provide detailed information about the thickness and conformity of the silane layer. longdom.org It is a powerful tool for assessing the success of surface modification at the nanoscale. longdom.org High-quality TEM images require careful sample preparation to achieve sufficient contrast between the features of interest and the background. longdom.org

Atomic Force Microscopy (AFM) for Surface Topography and Nanostructure

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a sample's surface. It is particularly well-suited for characterizing the surface of self-assembled monolayers (SAMs) formed from this compound. AFM can reveal nanoscale details about the packing and organization of the monolayer, including the presence of domains, defects, and pinholes.

Studies on similar long-chain alkanethiol SAMs have utilized AFM to investigate their degradation processes in aqueous media. nih.gov By imaging the surface over time, researchers can observe how degradation initiates at defect sites like domain boundaries and vacancy islands. nih.gov This level of detail is crucial for understanding the stability and performance of silane-modified surfaces in various environments.

The table below summarizes the key information obtained from electron and atomic force microscopy techniques for the analysis of materials derived from this compound.

| Technique | Primary Information | Typical Application |

| Scanning Electron Microscopy (SEM) | Surface morphology, topography, defect analysis | Visualizing the uniformity and quality of silane coatings |

| Transmission Electron Microscopy (TEM) | Internal structure, layer thickness, conformity | High-resolution imaging of silane layers on nanoparticles or thin films |

| Atomic Force Microscopy (AFM) | 3D surface topography, nanostructure, domain and defect imaging | Characterizing the packing and organization of self-assembled monolayers |

X-ray Based Characterization Methods

X-ray based techniques are fundamental for probing the crystalline structure and elemental composition of materials. X-ray Diffraction (XRD) is particularly important for analyzing the degree of crystallinity in polymers derived from this compound.

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. For polymers, XRD patterns can distinguish between amorphous and crystalline regions. icdd.com A crystalline polymer will produce sharp diffraction peaks, while an amorphous one will show a broad halo. icdd.com

In the analysis of polymers synthesized from monomers similar in structure to derivatives of this compound, XRD has been used to assess their crystallinity. researchgate.net For example, some polymers may be largely amorphous but exhibit a small degree of crystallinity, indicated by specific peaks in the XRD pattern. researchgate.net The position and intensity of these peaks can provide information about the crystal lattice and the size of the crystalline domains. It is important to note that polymers are generally low-density materials, which can result in weak diffraction patterns requiring longer data collection times. icdd.com

The table below outlines the primary use of XRD in the characterization of polymers derived from this compound.

| Technique | Primary Information | Typical Application |

| X-ray Diffraction (XRD) | Crystalline structure, degree of crystallinity, phase identification | Determining whether polymers are amorphous or semi-crystalline |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Surface Chemistry

X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of elements within a material. For surfaces modified with this compound, XPS provides critical insights into the formation and quality of self-assembled monolayers (SAMs).

The high surface sensitivity of XPS makes it an ideal tool for analyzing the chemical composition of the very short monolayers formed by organosilanes. nih.gov By irradiating the surface with X-rays and analyzing the kinetic energy of the emitted photoelectrons, XPS can identify the elements present, such as silicon (Si), carbon (C), oxygen (O), and chlorine (Cl), and their atomic concentrations. This is crucial for verifying the successful attachment of the silane to a substrate, typically silicon or silica (B1680970). chemrxiv.orgresearchgate.net

Detailed analysis of high-resolution XPS spectra for specific elements allows for the determination of the chemical bonding environment. For instance, the Si 2p spectrum can distinguish between silicon in the substrate (e.g., Si-Si or Si-O bonds) and silicon in the attached silane molecule (Si-C bonds). Similarly, the C 1s spectrum can be deconvoluted to identify different carbon species, such as the hydrocarbon backbone and any terminal functional groups. The presence and intensity of the Cl 2p signal can indicate the extent of hydrolysis and condensation of the chlorosilane headgroup.

The thickness and packing density of the this compound monolayer can also be estimated from XPS data. By comparing the signal intensities of the substrate elements (e.g., Si 2p) with those of the monolayer elements (e.g., C 1s), and applying appropriate models, the thickness of the organic layer can be calculated. chemrxiv.org Furthermore, angle-resolved XPS (ARXPS), where the take-off angle of the collected photoelectrons is varied, can provide depth-profiling information, revealing the vertical distribution of elements and the orientation of the molecules within the monolayer. nih.gov

Table 1: Representative XPS Data for a this compound Monolayer on a Silicon Substrate

| Element | Binding Energy (eV) | Atomic Concentration (%) | Inferred Chemical State |

| C 1s | ~285.0 | 65 | Aliphatic Carbon (C-C, C-H) |

| Si 2p | ~99.3 (substrate) | 25 | Elemental Silicon (Si-Si) |

| ~102.5 (monolayer) | Siloxane (Si-O-Si), Silanol (B1196071) (Si-OH) | ||

| O 1s | ~532.5 | 8 | Native Oxide, Siloxane, Silanol |

| Cl 2p | Not Detected | <0.1 | Complete hydrolysis of chlorosilane |

Note: The binding energies and atomic concentrations are typical values and can vary depending on the specific experimental conditions and substrate preparation.

X-ray Fluorescence (XRF)

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. lucideon.comthermofisher.com It operates by irradiating a sample with high-energy X-rays, which causes the elements within the sample to emit characteristic "secondary" or fluorescent X-rays. thermofisher.com Each element produces a unique set of fluorescent X-rays, allowing for the identification and quantification of the elements present. thermofisher.comphysicsopenlab.org

In the context of this compound and its derivatives, XRF can be employed as a complementary technique to XPS for elemental analysis, particularly for bulk properties or when a larger analysis area is desired. osti.govresearchgate.net While XPS is highly surface-sensitive with a typical analysis depth of a few nanometers, XRF probes much deeper into the material, ranging from micrometers to centimeters, depending on the sample matrix and the energy of the fluorescent X-rays. malvernpanalytical.com

XRF is particularly useful for:

Confirming the presence of silicon: In applications where this compound is used to treat or coat materials, XRF can readily detect the increased silicon concentration on the surface. osti.govresearchgate.net

Analyzing additives or contaminants: If the silane formulation includes other elements as tracers or if there is concern about inorganic contaminants, XRF provides a rapid and effective means of detection. spectro.com

Quality control: In industrial settings, XRF can be used for quality control to ensure the consistent application of silane coatings on various substrates. lucideon.com

Table 2: Comparison of XRF and XPS for the Analysis of Silane-Modified Surfaces

| Feature | X-ray Fluorescence (XRF) | X-ray Photoelectron Spectroscopy (XPS) |

| Principle | Detection of fluorescent X-rays | Detection of photo-emitted electrons |

| Information Provided | Elemental composition | Elemental composition, chemical state, electronic state |

| Analysis Depth | Micrometers to centimeters | Nanometers |

| Surface Sensitivity | Low | High |

| Destructive? | No | No (but can cause some beam damage) |

| Primary Application | Bulk elemental analysis | Surface chemical analysis |

Synchrotron-Based X-ray Absorption Techniques (XANES, NEXAFS)

Synchrotron-based X-ray absorption techniques, such as X-ray Absorption Near Edge Structure (XANES) and Near Edge X-ray Absorption Fine Structure (NEXAFS), are powerful tools for probing the electronic structure and local chemical environment of atoms in materials. uwo.camdpi.com These techniques utilize the highly brilliant and tunable X-rays produced by a synchrotron source to measure the absorption of X-rays by a specific element as a function of energy. nih.gov

For the study of this compound and its derivatives, particularly in the form of self-assembled monolayers, NEXAFS spectroscopy is highly valuable. nih.gov By tuning the X-ray energy to the absorption edge of a specific element (e.g., carbon K-edge, silicon K-edge), NEXAFS provides detailed information about:

Unoccupied electronic states: The fine structure in the NEXAFS spectrum corresponds to transitions of core electrons to unoccupied molecular orbitals. mdpi.com This provides a map of the unoccupied density of states and can be used to identify specific chemical bonds and functional groups.

Molecular orientation: NEXAFS is sensitive to the polarization of the incident X-rays. By varying the angle of the X-ray beam relative to the sample surface, the orientation of molecules within a monolayer can be determined. For example, the intensity of π* resonances in the carbon K-edge spectrum can be used to determine the tilt angle of the undecenyl chains relative to the substrate. researchgate.netresearchgate.net

Chemical bonding and hybridization: The position and shape of NEXAFS features are sensitive to the local chemical environment and hybridization state of the absorbing atom. This can be used to study the changes in bonding that occur upon the attachment of the silane to a surface. nih.gov

XANES, which is essentially the same technique as NEXAFS, is often used to study the local geometry and oxidation state of metal atoms in materials, and can also be applied to the silicon atoms in the silane monolayer to provide information about their coordination environment. uwo.ca

Table 3: Information Obtainable from NEXAFS of a this compound Monolayer

| Spectral Region | Information Gained |

| Carbon K-edge | Orientation of the alkyl chains, presence of C=C double bonds, information on σ* and π* molecular orbitals. nih.gov |

| Silicon K-edge | Local coordination environment of the silicon atoms (e.g., tetrahedral), nature of the Si-O and Si-C bonds. mdpi.com |

Advanced Optical Spectroscopic Techniques (UV-Vis-NIR, Photoluminescence, Time-resolved spectroscopy)

Advanced optical spectroscopic techniques provide further avenues for characterizing the properties of this compound and its derivatives, especially when they are functionalized with chromophores or are part of a larger, optically active system.

UV-Vis-NIR Spectroscopy: Ultraviolet-visible-near-infrared (UV-Vis-NIR) spectroscopy measures the absorption of light by a sample. While the basic this compound molecule does not have strong absorption features in the visible region, this technique becomes highly relevant when the terminal double bond is used as a platform for attaching molecules that do absorb in this range. For instance, if a dye molecule is attached to the monolayer, UV-Vis spectroscopy can be used to confirm the attachment and to quantify the surface coverage of the dye.

Photoluminescence (PL) Spectroscopy: PL spectroscopy, also known as fluorescence spectroscopy, measures the emission of light from a sample after it has absorbed photons. This technique is particularly useful for characterizing monolayers that have been functionalized with fluorescent molecules. The intensity, wavelength, and lifetime of the emitted light can provide information about the local environment of the fluorophore, its orientation, and its interactions with neighboring molecules and the substrate.

Time-Resolved Spectroscopy: Time-resolved spectroscopic techniques, such as time-resolved photoluminescence or transient absorption spectroscopy, can probe the dynamics of excited states in functionalized monolayers. nih.govrsc.org By using short pulses of light to excite the sample and then monitoring the subsequent changes in its optical properties as a function of time, it is possible to study processes such as energy transfer, electron transfer, and conformational changes that occur on very fast timescales (femtoseconds to microseconds). nih.gov This is particularly relevant for applications of these modified surfaces in areas like molecular electronics and sensing. rsc.org

Quartz Crystal Microbalance (QCM) for Interfacial Studies

The Quartz Crystal Microbalance (QCM) is an exceptionally sensitive mass-sensing technique that can monitor the formation of thin films at a solid-liquid or solid-gas interface in real-time. uci.edu It utilizes the piezoelectric properties of a quartz crystal resonator. The resonant frequency of the crystal is highly dependent on the mass attached to its surface; a decrease in frequency corresponds to an increase in mass. uci.edu

For the study of this compound, QCM is an invaluable tool for investigating the kinetics and mechanism of self-assembled monolayer (SAM) formation. elsevierpure.comresearchgate.net By placing a QCM crystal with a suitable substrate (e.g., silica-coated) into a solution containing the silane, the adsorption process can be monitored as it happens. researchgate.net

Key insights that can be gained from QCM studies of this compound SAM formation include:

Adsorption Rate: The rate of frequency change provides direct information about how quickly the silane molecules are adsorbing to the surface. elsevierpure.com

Surface Coverage: The total frequency shift at the completion of the adsorption process can be used to calculate the total mass of the adsorbed monolayer, and from this, the surface coverage can be determined.

Multilayer Formation: In some cases, the initial adsorption may lead to the formation of multilayers, which can then reorganize into a stable monolayer. elsevierpure.com QCM can track these dynamic processes.

Influence of Solvent and Concentration: The effect of different solvents and silane concentrations on the adsorption kinetics and the final monolayer structure can be systematically studied. elsevierpure.com

In addition to mass changes, the QCM with dissipation monitoring (QCM-D) variant also provides information about the viscoelastic properties of the adsorbed layer. researchgate.net The dissipation factor is a measure of the energy loss in the oscillating system. Changes in dissipation can indicate changes in the rigidity and conformation of the forming monolayer, providing a more complete picture of the interfacial processes. researchgate.net

Applications in Materials Science and Engineering

Surface Functionalization and Self-Assembled Monolayers (SAMs)

Self-assembled monolayers are highly organized single layers of molecules that spontaneously form on the surface of a substrate. ossila.com These monolayers are a powerful tool for modifying and functionalizing surfaces at the molecular level. ossila.com The formation of SAMs using organosilanes like 10-Undecenyldimethylchlorosilane provides a convenient and elegant method to control the thickness and architecture of organic films on various substrates. ossila.com

The reactive dimethylchlorosilane head group of this compound allows for its covalent attachment to a variety of substrates possessing hydroxyl groups, such as silicon wafers with a native oxide layer, glass, and other metal oxides. This covalent bond ensures the stability and durability of the resulting monolayer. The grafting process typically involves the reaction of the chlorosilane with the surface hydroxyls, leading to the formation of a stable siloxane bond (Si-O-Substrate) and the release of hydrochloric acid as a byproduct. This method offers the possibility of covalently linking selected molecules to surfaces to guide and promote specific interactions. nih.gov

While direct covalent grafting is the primary method for attaching this compound to surfaces, non-covalent interactions can play a role in the subsequent modification of the formed monolayer. The long undecenyl chain can participate in van der Waals interactions, contributing to the ordering and stability of the self-assembled monolayer. Furthermore, the terminal double bond of the anchored silane (B1218182) can be used as a platform for further non-covalent functionalization, for example, through π-π stacking interactions with aromatic molecules.

The formation of a this compound SAM is a spontaneous process that occurs when a clean, hydroxylated substrate is exposed to a solution of the silane. The process is driven by the strong affinity of the chlorosilane headgroup for the surface. ossila.com The resulting covalently attached dimethylsilanes can be compared to other SAM systems based on terminal alkenes, thiolates, or trihydrolyzable silanes. The quality and ordering of the resulting monolayer depend on various factors, including the cleanliness of the substrate, the concentration of the silane solution, the solvent used, and the reaction time and temperature.

A closely related compound, methoxy-tri(ethylene glycol)-undecenyldimethylchlorosilane, has been studied for its ability to form SAMs. In these studies, the formation of monolayers was confirmed by advancing and receding contact angle measurements and ellipsometry.

The terminal undecenyl group of a this compound SAM imparts a hydrophobic character to the surface. The long hydrocarbon chain creates a low-energy surface that repels water. This property can be precisely controlled by mixing this compound with other silanes that have different terminal functional groups. For instance, co-deposition with a hydrophilic silane would allow for the tuning of the surface wettability to any desired intermediate value. ossila.com This control over surface energy is critical for a wide range of applications, from microfluidics to anti-fouling coatings. ossila.comresearchgate.net

| Parameter | Effect of this compound SAM |

| Surface Energy | Decreased |

| Wettability | Hydrophobic |

| Contact Angle | Increased |

The ability to control surface properties at the molecular level makes this compound a valuable tool in biointerface engineering. By creating well-defined SAMs, it is possible to control the interactions between a material and biological systems, such as proteins and cells. nih.govnih.gov

For instance, mixed self-assembled monolayers containing an oligo(ethylene glycol) (OEG)-terminated dimethylchlorosilane, a compound structurally similar to this compound, have demonstrated enhanced protein repellent properties. In one study, silicon oxide surfaces modified with a mixed monolayer of dodecyldimethylchlorosilane and a methoxy-tri(ethylene glycol)-undecenyldimethylchlorosilane showed significantly reduced adsorption of the Ras Binding Domain (RBD) protein, which is relevant for cancer diagnostics. No RBD protein was adsorbed to surfaces when the content of the OEG-silane in the mixed monolayer exceeded a critical content of approximately 90%. This demonstrates the potential of using such modified surfaces to minimize non-specific protein adsorption, a crucial requirement for many biomedical devices and diagnostic tools. nih.gov

| Surface Modification | Protein Adsorption | Reference |

| Unmodified Silicon Wafer | High | |

| Dodecyldimethylchlorosilane SAM | High | |

| MeO(EG)3C11DMS SAM | None | |

| Mixed DDMS and MeO(EG)3C11DMS SAM (XEG ≈ 0.9) | None |

Polymer Chemistry and Synthesis of Organosilicon Polymers

The terminal double bond of this compound serves as a reactive handle for polymerization reactions, allowing for its use as a monomer in the synthesis of organosilicon polymers. These polymers can exhibit a unique combination of properties inherited from the inorganic siloxane backbone and the organic undecenyl side chains.

One common method for polymerizing vinyl-terminated monomers like this compound is through hydrosilylation polymerization. This involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond, typically catalyzed by a platinum complex. By reacting this compound with a monomer containing at least two Si-H groups, a variety of polymer architectures, including linear, branched, and cross-linked networks, can be synthesized. The properties of the resulting polymers, such as their viscosity, thermal stability, and refractive index, can be tailored by controlling the molecular weight and the structure of the polymer chains. mdpi.com

Incorporation into Polymer Backbones and Side Chains

This compound can be incorporated into polymeric structures through various synthetic strategies. The reactive chlorosilane group can be used to initiate polymerizations or to react with existing polymers that have suitable functional groups, effectively grafting the undecenyl-containing silane onto the polymer as a side chain. This process transforms a standard polymer into a functional one, primed for further chemical transformations.

Alternatively, polymers containing Si-H bonds can be reacted with the terminal alkene of this compound via hydrosilylation, incorporating the silane into the polymer backbone or as a side chain. This method is highly efficient and allows for precise control over the degree of functionalization.

Development of Functionalized Polymers

The primary goal of incorporating this compound into polymers is to impart new functionalities. The tethered undecenyl groups act as handles for a variety of subsequent chemical modifications. For example, these olefinic groups can be used in "click" chemistry reactions, such as thiol-ene additions, to attach a wide range of molecules, including biomolecules, fluorophores, or other polymers. This functionalization is critical for applications ranging from biomedical devices to advanced coatings.

Polymers functionalized with the dimethylsilyl group also exhibit altered surface properties, such as increased hydrophobicity and lower surface energy, which are desirable for creating water-repellent and anti-fouling surfaces.

Crosslinking and Network Formation via Undecenyl Moiety

The terminal double bond of the undecenyl group is an ideal site for crosslinking, which is essential for converting thermoplastic polymers into thermosets with enhanced mechanical strength, thermal stability, and chemical resistance. A primary method for achieving this is through hydrosilylation, a reaction where a Si-H group adds across the double bond, typically in the presence of a platinum catalyst. researchgate.netmdpi.com

When a polymer contains multiple undecenyl side chains, it can be crosslinked by adding a molecule with multiple Si-H groups, such as a polysiloxane, to form a stable three-dimensional network. researchgate.net This addition-type curing process is advantageous as it does not produce any byproducts, minimizing shrinkage during curing. researchgate.net The density of the crosslinks, and thus the final properties of the material, can be controlled by the concentration of the undecenyl groups on the polymer and the functionality of the crosslinking agent. mdpi.com

| Parameter | Description | Typical Effect of Crosslinking |

| Crosslink Density | The number of crosslinks per unit volume of the polymer. | Higher density leads to increased hardness and modulus. |

| Catalyst | Typically a platinum-based complex (e.g., Karstedt's catalyst). mdpi.com | Affects the rate and efficiency of the hydrosilylation reaction. |

| Si-H/Vinyl Ratio | The molar ratio of Si-H groups to undecenyl (vinyl) groups. | Influences the completeness of the reaction and final network structure. |

| Curing Temperature | The temperature at which the crosslinking reaction is performed. | Higher temperatures generally accelerate the curing process. |

Nanomaterials and Nanotechnology

This compound is a powerful tool for the surface modification of nanomaterials, enabling the creation of hybrid organic-inorganic systems with synergistic properties.

Functionalization of Nanoparticles (e.g., Magnetic Nanoparticles, Silica (B1680970) Nanoparticles)

The chlorosilane group of this compound reacts readily with surface hydroxyl (-OH) groups present on a wide variety of inorganic nanoparticles, including silica (SiO₂) and metal oxides like iron oxide (Fe₃O₄). This reaction forms a stable, covalent Si-O bond, effectively anchoring the molecule to the nanoparticle surface. nih.govmdpi.com This process, known as silanization, creates a monolayer of undecenyl groups on the surface, transforming the nanoparticle from hydrophilic to hydrophobic and providing a reactive organic interface. daneshyari.comresearchgate.net

This surface functionalization is crucial for:

Improving Dispersion: The organic chains prevent the nanoparticles from agglomerating, allowing them to be dispersed uniformly within polymer matrices. nih.gov

Providing Reactive Sites: The terminal alkene groups on the surface can be used for further reactions, such as grafting polymers from the nanoparticle surface or linking the particles into a larger composite structure. dntb.gov.ua

The success of the functionalization can be confirmed through various characterization techniques. For instance, Fourier Transform Infrared Spectroscopy (FTIR) can detect the characteristic peaks of the alkyl chain, while Thermogravimetric Analysis (TGA) can quantify the amount of organic material grafted onto the surface.

| Nanoparticle Type | Silane Coupling Agent | Primary Purpose of Functionalization | Typical Characterization Method |

| **Silica Nanoparticles (SiO₂) ** | This compound | Improve compatibility with polymer matrix; provide sites for further reaction. researchgate.netnih.gov | FTIR, TGA, Contact Angle Measurement. |

| Magnetic Nanoparticles (Fe₃O₄) | This compound | Enhance stability in solution; prevent aggregation; enable covalent attachment of other molecules. nih.govmdpi.comresearchgate.netnih.gov | TEM, VSM (Vibrating Sample Magnetometry), TGA. |

Design of Hybrid Organic-Inorganic Nanostructures

By leveraging the dual reactivity of this compound, complex hybrid nanostructures can be designed. Nanoparticles functionalized with undecenyl groups can be viewed as large "macro-monomers." These functionalized particles can be polymerized or copolymerized with other monomers, embedding them directly and covalently into a polymer chain.

Alternatively, they can be used as crosslinking points within a polymer matrix. For example, undecenyl-functionalized silica particles can be mixed with a polymer containing Si-H groups. Upon addition of a hydrosilylation catalyst, the polymer chains will covalently bond to the nanoparticle surfaces, creating a highly reinforced organic-inorganic network. This approach allows for the precise design of materials that combine the properties of both the organic polymer (flexibility, processability) and the inorganic nanoparticles (strength, thermal stability).

Applications in Advanced Composite Materials

The integration of nanoparticles functionalized with this compound into polymer matrices leads to the formation of advanced composite materials with significantly enhanced properties. researchgate.net The covalent linkage between the nanoparticle filler and the polymer matrix, facilitated by the silane coupling agent, ensures efficient stress transfer from the polymer to the much stronger nanoparticles. dntb.gov.ua

This results in improvements in:

Mechanical Properties: Increased tensile strength, modulus, and toughness.

Thermal Stability: Higher degradation temperatures and reduced thermal expansion.

Barrier Properties: Reduced permeability to gases and liquids due to the tortuous path created by the dispersed nanoparticles.

These advanced composites are sought after in a variety of high-performance applications, including aerospace components, automotive parts, advanced packaging, and dental materials. nih.gov The ability to tailor the interface between the nanoparticle and the polymer is key to optimizing the final performance of the composite material. researchgate.net

Optoelectronic and Electronic Materials

There is no available research to populate the following subsections:

Organic Light-Emitting Diodes (OLEDs)

No studies were found that investigate the use of this compound as a component in OLEDs, such as in charge injection or transport layers, as a surface modifier for electrodes, or as a component of the emissive layer.

Organic Field-Effect Transistors (OFETs)

No literature is available that describes the application of this compound in OFETs, for instance, as a dielectric material, a surface treatment for the dielectric or electrode surfaces to improve charge mobility, or as a component of the semiconductor layer itself.

Photovoltaic Devices

Sensors and Biosensors

There is no available research to populate the following subsections:

Electrochemical Sensors

No studies have been published that describe the use of this compound in the fabrication of electrochemical sensors. This includes its potential application as a surface modification agent for electrodes to enhance sensitivity or selectivity, or as a component of a recognition layer.

Optical Biosensors

No literature could be found that details the application of this compound in the development of optical biosensors. There is no information regarding its use for the immobilization of bioreceptors (such as enzymes, antibodies, or nucleic acids) onto sensor surfaces, or as a component of the sensing platform itself.

Enzyme Immobilization on Functionalized Surfaces

The immobilization of enzymes onto solid supports is a crucial technique in biotechnology, offering advantages such as enhanced stability, reusability, and simplified product purification. The functionalization of surfaces with this compound provides an effective method for the covalent attachment of enzymes.

The process typically involves the formation of a SAM of this compound on a substrate. The terminal vinyl groups of the SAM can then be chemically modified to introduce functional groups, such as aldehydes or epoxides, which can readily react with the amine or other nucleophilic residues on the enzyme surface, leading to stable covalent immobilization.

Research has demonstrated the successful immobilization of various enzymes, including lipases, onto surfaces modified with silane compounds. For instance, Candida rugosa lipase has been covalently immobilized on silanized controlled pore silica that was activated with glutaraldehyde. This method resulted in an immobilized lipase with high hydrolytic and esterification activities nih.gov. The presence of a stable linkage prevents enzyme leaching and enhances the operational stability of the biocatalyst. The choice of immobilization technique and support material is critical for preventing the loss of enzyme activity by stabilizing its active conformation ubbcluj.ro.

| Enzyme | Support Material | Immobilization Method | Key Finding |

| Candida rugosa Lipase | Controlled Pore Silica | Covalent coupling via glutaraldehyde activation | High hydrolytic and esterification activities achieved nih.gov. |

| Lipase AK, Lipase PS, CrL | Mesoporous Hollow Silica Microspheres | Covalent immobilization on bisepoxide-activated supports | The nature of the activation significantly influenced the productivity and selectivity of the immobilized lipase ubbcluj.ro. |

| Lipases | Silica Clay | Covalent binding after surface modification | Enhanced stability and reusability of the lipase for biodiesel production mdpi.com. |

Advanced Coatings and Thin Films

The ability of this compound to form dense and stable SAMs makes it a valuable component in the formulation of advanced coatings and thin films with tailored surface properties.

Anti-Fouling Coatings

Biofouling, the undesirable accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, is a significant problem in marine industries and biomedical applications. The development of effective anti-fouling coatings is a primary strategy to combat this issue. Self-assembled monolayers are an inexpensive and versatile method for immobilizing biorecognition elements onto transducer surfaces to prevent fouling electrochemsci.org.

The formation of a hydrophobic surface is a common approach to developing anti-fouling coatings. Surfaces with high water contact angles exhibit water-repellent properties, which can hinder the initial attachment of fouling organisms. The long alkyl chain of this compound contributes to the formation of a hydrophobic surface. The water contact angle is a measure of the wettability of a surface; a higher contact angle indicates greater hydrophobicity biolinscientific.comrms-foundation.chumich.edu. Research has shown a correlation between water contact angle hysteresis and marine biofouling resistance lehigh.edu.

Surfaces with low contact angles, known as superhydrophilic surfaces, can also exhibit excellent anti-fogging and self-cleaning properties, which are relevant in preventing certain types of fouling biolinscientific.com. While this compound itself creates a hydrophobic surface, its terminal vinyl group can be modified to create more complex surface chemistries, including those with anti-fouling properties.

| Coating Type | Key Property | Relevance to Anti-Fouling |

| Hydrophobic | High water contact angle (>90°) | Reduces the initial attachment of marine organisms umich.edulehigh.edu. |

| Superhydrophilic | Low water contact angle (<10°) | Prevents fog formation and can have self-cleaning properties biolinscientific.com. |

| Zwitterionic SAMs | Electrically neutral | Highly resistant to protein adsorption mdpi.com. |

Protective Layers

Coatings derived from this compound can also serve as protective layers, enhancing the durability and resistance of materials to environmental degradation. The formation of a dense, cross-linked siloxane network at the interface provides a robust barrier against corrosive agents and mechanical wear.

The hydrophobic nature of the coating can prevent the ingress of water and other corrosive substances, thereby protecting the underlying substrate from corrosion. Studies have shown that organosilane-based coatings can effectively inhibit the oxidation of materials researchgate.net. The durability of these coatings is a key factor in their protective performance. The covalent bonding of the silane to the substrate ensures strong adhesion and long-term stability. Furthermore, the integration of nanoparticles or other functional materials into the silane matrix can further enhance the mechanical properties and protective capabilities of the coating mdpi.commdpi.commdpi.com.

Computational and Theoretical Studies

Molecular Dynamics Simulations of 10-Undecenyldimethylchlorosilane Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov These simulations can reveal detailed information about the interactions between this compound molecules and their environment, such as a solvent or a substrate surface.

In a typical MD simulation, a system containing this compound would be modeled, often in the presence of a silica (B1680970) substrate to simulate its common application in surface modification. The simulations track the trajectories of individual atoms based on a force field, which is a set of parameters that describe the potential energy of the system. This allows for the observation of dynamic processes like self-assembly and monolayer formation.

Research on analogous long-chain alkylsilanes on silica surfaces has shown that the length of the alkyl chain significantly influences the arrangement and density of the resulting monolayer. researchgate.net For this compound, with its C11 chain, MD simulations would likely show a strong tendency for the molecules to align and form a densely packed self-assembled monolayer (SAM) on a hydroxylated surface. The interactions driving this assembly are primarily van der Waals forces between the undecenyl chains and the formation of covalent siloxane bonds with the surface.

Key parameters in an MD simulation of this system would include the force field parameters, temperature, pressure, and simulation time. The choice of force field, such as CHARMM or ReaxFF, is critical for accurately representing the interatomic potentials. researchgate.net

Table 1: Representative Parameters for MD Simulation of Silane (B1218182) Monolayers

| Parameter | Typical Value/Type | Purpose |

| Force Field | ReaxFF, CHARMM, AMBER | Describes the potential energy and forces between atoms. |

| System Size | 100-1000 molecules | Represents a statistically relevant portion of the system. |

| Substrate | Amorphous Hydroxylated Silica | Simulates a common surface for silanization. |

| Solvent | Hexane (for non-polar), or explicit water | Represents the chemical environment during deposition. |

| Temperature | 298 K (Room Temperature) | Simulates typical experimental conditions. |

| Pressure | 1 atm | Simulates typical experimental conditions. |

| Simulation Time | 10-500 ns | Allows for observation of equilibration and self-assembly. |

| Ensemble | NVT (Canonical), NPT (Isothermal-Isobaric) | Controls the thermodynamic variables of the system. |

The results from these simulations can provide insights into the orientation of the undecenyl chains, the surface coverage density, and the dynamics of the silanization reaction at the interface.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. semi.ac.cnq-chem.com It is a powerful tool for understanding the reactivity of molecules like this compound by calculating properties such as electron density, molecular orbitals, and electrostatic potential.

DFT calculations can elucidate the reactivity of the dimethylchlorosilyl headgroup. The silicon atom is electrophilic due to the electron-withdrawing nature of the chlorine atom, making it susceptible to nucleophilic attack by hydroxyl groups on a substrate surface. DFT can model this interaction and calculate the charge distribution, showing the partial positive charge on the silicon and the partial negative charge on the chlorine.

Furthermore, DFT is used to analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial for predicting chemical reactivity. For this compound, the LUMO is typically localized around the Si-Cl bond, indicating that this is the site for nucleophilic attack. The HOMO may be associated with the C=C double bond in the undecenyl chain, suggesting its potential for electrophilic addition reactions.

Table 2: Illustrative DFT-Calculated Properties for a Model Silane

| Property | Calculated Value (Arbitrary Units) | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -0.5 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 6.0 eV | Indicator of chemical stability and reactivity. |

| Mulliken Charge on Si | +1.2 | Indicates the electrophilic nature of the silicon atom. |

| Mulliken Charge on Cl | -0.8 | Shows the polarization of the Si-Cl bond. |

These calculations provide a fundamental understanding of the electronic characteristics that govern the chemical behavior of this compound.

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling, often employing DFT, can be used to map out the entire energy landscape of a chemical reaction, identifying transition states and reaction intermediates. nih.govresearchgate.net This provides a detailed, step-by-step understanding of reaction mechanisms.

For this compound, two primary reactions are of interest: the silanization reaction at the silylchloride (B8571072) headgroup and reactions at the terminal alkene group.

Silanization Reaction: The reaction with a hydroxylated surface, such as silica, proceeds via a nucleophilic substitution (SN2-type) mechanism. researchgate.net Quantum chemical calculations can model the approach of a surface hydroxyl group to the silicon atom, the formation of a pentacoordinate silicon intermediate (transition state), and the subsequent departure of the chlorine atom as a chloride ion, forming a stable siloxane bond (Si-O-Si). The activation energy for this process can be calculated to predict the reaction rate. lp.edu.ua

Hydrosilylation: The terminal double bond of the undecenyl chain can undergo hydrosilylation, a reaction where a Si-H bond adds across the C=C bond. Quantum chemical modeling can determine the activation barriers for both Markovnikov and anti-Markovnikov addition, predicting the regioselectivity of the reaction. lp.edu.ua

By calculating the free energy profile of a proposed reaction pathway, researchers can determine the most energetically favorable route. researchgate.net

Table 3: Example of Calculated Energetics for a Silanization Reaction Step

| Species | Relative Free Energy (kJ/mol) | Description |

| Reactants (Silane + Surface) | 0 | Initial state |

| Transition State | +47.7 | Energy barrier for the reaction lp.edu.ua |

| Products (Grafted Silane + HCl) | -22.2 | Final state, indicating an exothermic reaction lp.edu.ua |

These models are crucial for optimizing reaction conditions and designing new synthetic pathways involving this compound.

Predictive Modeling for Material Properties and Performance

Predictive modeling uses computational algorithms, including machine learning, to forecast the properties and performance of materials based on their chemical structure and processing parameters. acs.org For materials functionalized with this compound, these models can predict macroscopic properties based on molecular-level information.

By creating a dataset that links the molecular characteristics of the silane monolayer (e.g., chain length, surface coverage, terminal group) to material properties (e.g., surface energy, hydrophobicity, adhesion, coefficient of friction), machine learning models can be trained to predict the performance of new, related materials. researchgate.netrsc.org

For instance, a model could be developed to predict the water contact angle of a surface treated with this compound under various deposition conditions. The input features for such a model might include the reaction time, temperature, and concentration of the silane solution. The model would then learn the relationship between these inputs and the resulting hydrophobicity.

Table 4: Framework for a Predictive Model of Surface Properties

| Input Features (Molecular/Process) | Machine Learning Model | Predicted Output (Material Property) |

| Silane Concentration | Gaussian Process Regression rsc.org | Water Contact Angle |

| Deposition Time | Random Forest Regression rsc.org | Surface Roughness |

| Curing Temperature | Linear Regression rsc.org | Adhesion Strength |

| Surface Hydroxyl Density | Neural Network researchgate.net | Coefficient of Friction |

These predictive tools can accelerate the materials discovery process by reducing the need for extensive trial-and-error experimentation, allowing for the in silico design of surfaces with tailored properties.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

The industrial production of organosilanes has traditionally relied on hydrosilylation reactions catalyzed by platinum-based complexes. nih.govacs.org While effective, these catalysts are expensive and derived from a precious metal, prompting a shift towards more sustainable alternatives. A primary direction for future research is the development of catalytic systems based on earth-abundant and environmentally benign transition metals such as iron, cobalt, and nickel. nih.govacs.org Researchers are exploring novel, air- and water-stable cobalt-based catalysts that can facilitate the synthesis of silane (B1218182) precursors in green solvents like alcohols under mild, room-temperature conditions. nih.govacs.org These new methodologies not only reduce reliance on platinum but can also be designed as one-pot syntheses that yield valuable byproducts, such as hydrogen gas, contributing to a circular economy. nih.govacs.org

Another sustainable approach involves the use of bio-based feedstocks. For instance, new silane coupling agents are being synthesized from natural and inexpensive sources like eugenol, a compound derived from clove oil. researchgate.net This strategy involves the functionalization of the natural product through hydrosilylation to create biogenic silane coupling agents. researchgate.net Furthermore, research into Si-N dehydrocoupling catalysis presents a sustainable alternative to conventional aminosilane (B1250345) synthesis, which uses corrosive chlorosilanes and generates significant salt waste. rsc.org These efforts collectively aim to make the production of functional silanes, including 10-undecenyldimethylchlorosilane, more cost-effective and environmentally friendly.

Exploration of Advanced Surface Architectures and Interfacial Phenomena

A significant application of this compound is the formation of self-assembled monolayers (SAMs) on various substrates. The chlorosilane group readily reacts with hydroxyl-bearing surfaces like silica (B1680970), glass, and certain metal oxides to form stable covalent bonds, while the long alkyl chains pack together to form a highly ordered thin film. researchgate.net The terminal carbon-carbon double bond (C=C) of the undecenyl group is then exposed at the interface, creating a reactive surface that can undergo further chemical modification. nih.gov

Future research is focused on exploring the intricate relationship between the structure of these SAMs and their resulting interfacial properties. Techniques such as atomic force microscopy (AFM), optical ellipsometry, and contact angle goniometry are being used to characterize the crystallinity, thickness, wettability, and frictional properties of these monolayers. uh.edu A key area of investigation is the post-functionalization of the terminal alkene. For example, its reaction with gas-phase ozone has been studied to understand its chemical reactivity. nih.gov This ability to create a reactive surface platform is crucial for designing advanced materials with precisely controlled surface properties for applications ranging from microelectronics to photovoltaics, where repairing interfacial defects in SAMs is critical for achieving high efficiency. nih.gov

Integration into Multifunctional Material Systems

The ability of this compound to act as a coupling agent or adhesion promoter is central to its role in creating multifunctional materials. researchgate.netzmsilane.com It can form robust covalent bonds between inorganic and organic materials, enhancing compatibility, durability, and performance. zmsilane.com Future work will continue to integrate this silane into advanced composite systems.

For example, organosilanes are used as additives to inhibit the photodegradation of polymers like poly(vinyl chloride) (PVC). mdpi.com The silane can act as a UV irradiation absorber and a radical scavenger, significantly reducing the formation of degradation by-products and improving the material's lifespan. mdpi.com In the realm of protective coatings, silane-functionalized nanomaterials, such as graphene oxide, are being developed. mdpi.com In this application, the silane improves the dispersion of the nanomaterial within a polymer matrix (e.g., waterborne polyurethane) and enhances the coating's hydrophobicity and anti-corrosion performance. mdpi.com The development of hybrid silanes with multiple functional groups is also a promising trend, aiming to create materials with superior mechanical properties and chemical resistance for demanding applications in the automotive and renewable energy sectors. zmsilane.com

| Research Area | Objective | Key Methodologies | Potential Applications |

|---|---|---|---|

| Sustainable Synthesis | Replace precious metal catalysts; use bio-based feedstocks. | Hydrosilylation with cobalt/iron catalysts; synthesis from natural products like eugenol. | Greener, more cost-effective production of silanes. |

| Advanced Surfaces | Create highly ordered, functional surfaces. | Self-Assembled Monolayers (SAMs); post-functionalization of terminal alkenes. | Sensors, microelectronics, photovoltaics. |

| Multifunctional Materials | Enhance properties of polymers and composites. | Use as a coupling agent and adhesion promoter; functionalize nanomaterials. | Anti-corrosion coatings, UV-stabilized plastics, high-strength composites. |

| Biomaterial Design | Create biocompatible and bioactive surfaces. | Surface modification for biomolecule immobilization. | Biosensors, targeted drug delivery, tissue engineering. |

Advancements in Targeted Biomaterial Design

The interface between a synthetic material and a biological environment is critical for the success of any medical device or implant. Future research will increasingly leverage this compound to create precisely engineered biomaterial surfaces. By modifying the surface of materials like glass, silica, or metals, the silane can provide chemical functionalities suitable for immobilizing biomolecules. researchgate.net

The terminal alkene group serves as a convenient anchor point for attaching proteins, enzymes, or DNA strands. This capability is foundational for developing advanced biosensors and diagnostic platforms. researchgate.net In the field of drug delivery, nanocarriers can be surface-functionalized using silanes to improve their biocompatibility and enable targeted delivery to specific cells or tissues. zmsilane.comnih.gov While the broader field of polymeric carriers for RNAi therapy is well-established, the specific use of silane-based monolayers offers a route to create highly defined surfaces on inorganic nanocarriers. nih.gov This targeted design helps overcome biological barriers and improves therapeutic efficacy, representing a key direction for future biomaterial development.

Synergistic Approaches Combining Experimental and Computational Research